![molecular formula C5H8I2 B1589726 (R)-2-Iodo-3-(iodomethyl)but-1-ene CAS No. 481048-22-0](/img/structure/B1589726.png)
(R)-2-Iodo-3-(iodomethyl)but-1-ene
Overview
Description
“®-2-Iodo-3-(iodomethyl)but-1-ene” is a compound that belongs to the class of organic compounds known as alkenes. Alkenes are hydrocarbons that contain one or more carbon-carbon double bonds . The “®” in its name indicates the configuration of the stereocenter in the molecule .
Synthesis Analysis
The synthesis of such compounds often involves reactions like oxidative dehydrogenation and selective hydrogenation . For instance, 1-butene can be converted to 1,3-butadiene through oxidative dehydrogenation over metal ferrite catalysts . Similarly, selective hydrogenation of 1,3-butadiene can produce 1-butene .Molecular Structure Analysis
The molecular structure of alkenes like “®-2-Iodo-3-(iodomethyl)but-1-ene” can be analyzed using various techniques such as spectroscopy and computational methods . These methods can provide insights into the conformational properties and torsional potential functions of the molecule .Chemical Reactions Analysis
Alkenes undergo a variety of reactions, including electrophilic addition reactions . For example, the reaction of a protic acid, HX, with an alkene is a typical electrophilic addition reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of alkenes can be determined using various methods . For instance, the melting point, boiling point, and other properties can be measured experimentally .Scientific Research Applications
I apologize, but it seems that there is limited information available online regarding the specific scientific research applications of “®-2-Iodo-3-(iodomethyl)but-1-ene” across various fields. The available data suggests that it is used primarily for R&D purposes only .
Safety And Hazards
Future Directions
The future directions in the study of alkenes like “®-2-Iodo-3-(iodomethyl)but-1-ene” could involve the development of more efficient and selective catalysts for their reactions . Additionally, process intensification using techniques like membrane reactors could also be a promising area of research .
properties
IUPAC Name |
(3R)-2,4-diiodo-3-methylbut-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8I2/c1-4(3-6)5(2)7/h4H,2-3H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZYPLHSNKQLQD-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)C(=C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CI)C(=C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462089 | |
Record name | (3R)-2,4-diiodo-3-methylbut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Iodo-3-(iodomethyl)but-1-ene | |
CAS RN |
481048-22-0 | |
Record name | (3R)-2,4-diiodo-3-methylbut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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